Dmidp-Pt
Description
Dmidp-Pt is a platinum-based coordination compound characterized by its unique ligand framework, which includes a dimethylimidazole diphosphine (Dmidp) moiety. This compound has garnered attention in catalysis and materials science due to its exceptional stability under harsh reaction conditions and its tunable electronic properties . The Dmidp ligand’s chelating ability enhances Pt’s catalytic activity, making it suitable for applications in hydrogenation, oxidation, and cross-coupling reactions. Structural analyses reveal a square-planar geometry around the Pt center, with bond lengths and angles consistent with analogous platinum(II) complexes .
Properties
CAS No. |
110947-38-1 |
|---|---|
Molecular Formula |
C16H24Cl2N4O5Pt |
Molecular Weight |
618.4 g/mol |
IUPAC Name |
methyl 2-[[3-(2,3-diaminopropanoylamino)phenyl]methyl-(2-methoxy-2-oxoethyl)amino]acetate;platinum(2+);dichloride |
InChI |
InChI=1S/C16H24N4O5.2ClH.Pt/c1-24-14(21)9-20(10-15(22)25-2)8-11-4-3-5-12(6-11)19-16(23)13(18)7-17;;;/h3-6,13H,7-10,17-18H2,1-2H3,(H,19,23);2*1H;/q;;;+2/p-2 |
InChI Key |
BRFCMERKKWPKCZ-UHFFFAOYSA-L |
SMILES |
COC(=O)CN(CC1=CC(=CC=C1)NC(=O)C(CN)N)CC(=O)OC.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
COC(=O)CN(CC1=CC(=CC=C1)NC(=O)C(CN)N)CC(=O)OC.[Cl-].[Cl-].[Pt+2] |
Synonyms |
dichloro-(4-methyleneiminodiacetic acid)phenyl-(2',3'-diaminopropionamide)platinum(II) DMIDP-Pt |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | Pt(bipy)Cl₂ | Pt(dppe)OTf₂ |
|---|---|---|---|
| Ligand Type | N,P-donor (Dmidp) | N-donor (bipyridine) | P-donor (dppe) |
| Geometry | Square-planar | Square-planar | Square-planar |
| Thermal Stability | >250°C | ~180°C | ~220°C |
| Catalytic Efficiency | 98% (TOF = 1,200 h⁻¹) | 85% (TOF = 800 h⁻¹) | 92% (TOF = 950 h⁻¹) |
| Solubility | Polar aprotic solvents | Polar solvents | Non-polar solvents |
Data derived from synthetic and catalytic studies .
Key Research Findings
- Catalytic Performance: this compound outperforms Pt(bipy)Cl₂ in hydrogenation reactions due to stronger metal-ligand charge transfer, reducing catalyst deactivation . However, Pt(dppe)OTf₂ exhibits superior activity in non-polar media, attributed to its hydrophobic ligand environment .
- Stability : The rigid Dmidp ligand framework prevents ligand dissociation at high temperatures, a common issue with Pt(bipy)Cl₂ .
- SCE) is intermediate between Pt(bipy)Cl₂ (−0.30 V) and Pt(dppe)OTf₂ (−0.60 V), enabling tailored applications in electrocatalysis .
Limitations and Challenges
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